Methyl 3-chloro-6-methylbenzoylformate
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Overview
Description
Methyl 3-chloro-6-methylbenzoylformate is a chemical compound with the molecular formula C10H9ClO3. It is known for its applications in various fields, including organic synthesis and industrial production. This compound is characterized by the presence of a chloro group and a methyl group attached to a benzoylformate structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-6-methylbenzoylformate can be synthesized through several synthetic routes. One common method involves the esterification of 3-chloro-6-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the Friedel-Crafts acylation of 3-chloro-6-methylbenzoyl chloride with methanol. This reaction is catalyzed by aluminum chloride and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions allows for high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-6-methylbenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or sodium thiolate.
Major Products Formed
Oxidation: Formation of 3-chloro-6-methylbenzoic acid or 3-chloro-6-methylbenzaldehyde.
Reduction: Formation of 3-chloro-6-methylbenzyl alcohol.
Substitution: Formation of various substituted benzoylformates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-chloro-6-methylbenzoylformate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of methyl 3-chloro-6-methylbenzoylformate involves its interaction with specific molecular targets. The chloro group and ester functionality allow the compound to participate in various biochemical pathways. For example, it can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoylformate: Similar structure but lacks the chloro and methyl groups.
Methyl 3-chlorobenzoylformate: Similar structure but lacks the methyl group.
Methyl 6-methylbenzoylformate: Similar structure but lacks the chloro group.
Uniqueness
Methyl 3-chloro-6-methylbenzoylformate is unique due to the presence of both chloro and methyl groups on the benzoylformate structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-(5-chloro-2-methylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-6-3-4-7(11)5-8(6)9(12)10(13)14-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCYKGSKKHNMRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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